molecular formula C23H21ClN2O3S B2522754 N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-chloro-4-methylbenzenesulfonamide CAS No. 955639-68-6

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-chloro-4-methylbenzenesulfonamide

Cat. No.: B2522754
CAS No.: 955639-68-6
M. Wt: 440.94
InChI Key: BNUGEEQCJOQZHE-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-chloro-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H21ClN2O3S and its molecular weight is 440.94. The purity is usually 95%.
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Scientific Research Applications

Cancer Research Applications

  • Pro-apoptotic Effects : Sulfonamide derivatives, including compounds structurally related to the specified chemical, have shown promising results in inducing apoptosis in cancer cells. These compounds activate pro-apoptotic genes, potentially mediated by the phosphorylation of p38 and ERK, leading to significant reductions in cell proliferation across various cancer cell lines, including hepatocellular, breast, and colon cancer (Cumaoğlu et al., 2015).

Organic Synthesis Methodologies

  • C-H Cyanation : The compound's structural framework has been utilized in the development of novel organic synthesis methodologies, such as the rhodium-catalyzed cyanation of chelation-assisted C-H bonds. This method facilitates the synthesis of various benzonitrile derivatives, showcasing the compound's role in advancing synthetic organic chemistry (Chaitanya et al., 2013).

Antimicrobial Studies

  • Synthesis of Anticancer Agents : The tetrahydroisoquinoline moiety, a component of the specified compound, has been incorporated into synthetic analogs with modifications aimed at enhancing anticancer properties. These analogs have shown potent cytotoxicity against breast cancer cell lines, highlighting the potential for developing new anticancer drugs (Redda et al., 2010).

  • Antimicrobial Activity : Novel sulfonamide derivatives, including those related to the specified compound, have demonstrated significant antimicrobial activity against various bacterial strains and fungal spores. This suggests potential applications in the development of new antimicrobial agents (Vanparia et al., 2010).

Properties

IUPAC Name

N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-chloro-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3S/c1-16-7-10-21(14-22(16)24)30(28,29)25-20-9-8-17-11-12-26(15-19(17)13-20)23(27)18-5-3-2-4-6-18/h2-10,13-14,25H,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUGEEQCJOQZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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